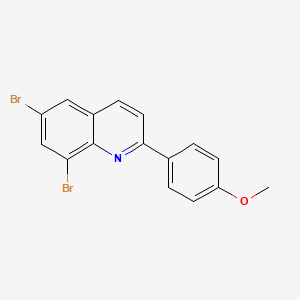

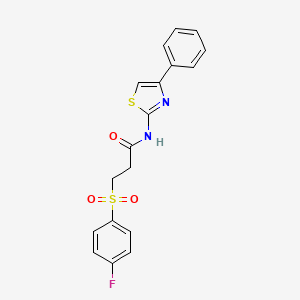

![molecular formula C16H12ClN3O B2909228 4-Chloro-N'-[(E)-1H-indol-3-ylmethylidene]benzohydrazide CAS No. 15641-01-7](/img/structure/B2909228.png)

4-Chloro-N'-[(E)-1H-indol-3-ylmethylidene]benzohydrazide

描述

4-Chloro-N’-[(E)-1H-indol-3-ylmethylidene]benzohydrazide is a unique chemical compound provided to early discovery researchers . It has a linear formula of C16H12ClN3O and a CAS Number of 2205034-34-8 .

Molecular Structure Analysis

The molecular structure of 4-Chloro-N’-[(E)-1H-indol-3-ylmethylidene]benzohydrazide is represented by the SMILES string O=C(C(C=C1)=CC=C1Cl)N/N=C/C2=CNC3=CC=CC=C23 . This representation provides a way to visualize the compound’s structure using specialized software.作用机制

Target of Action

Similar compounds have been known to target enzymes like 3-hydroxyacyl-[acyl-carrier-protein] dehydratase fabz . This enzyme plays a crucial role in the fatty acid biosynthesis pathway, which is essential for the survival of many organisms.

Mode of Action

It’s suggested that the compound might interact with its targets, leading to changes in their function

Biochemical Pathways

Based on its potential target, it could affect the fatty acid biosynthesis pathway .

Result of Action

Similar compounds have been observed to induce apoptosis , suggesting that this compound might have similar effects.

实验室实验的优点和局限性

4-Chloro-N'-[(E)-1H-indol-3-ylmethylidene]benzohydrazide is a relatively easy compound to synthesize, making it an attractive starting material for laboratory experiments. In addition, this compound is relatively stable, making it suitable for use in a variety of laboratory experiments. However, this compound is a relatively new compound and its biological effects have not yet been fully studied, so there may be some unknown risks associated with its use in laboratory experiments.

未来方向

There are a number of potential future directions for 4-Chloro-N'-[(E)-1H-indol-3-ylmethylidene]benzohydrazide research. For example, further studies could be conducted to better understand the mechanism of action of this compound and its potential effects on various biochemical and physiological processes. In addition, further studies could be conducted to evaluate the safety and efficacy of this compound for use in various therapeutic applications. Finally, further studies could be conducted to explore the potential of this compound as a starting material for the synthesis of other biologically active compounds.

合成方法

4-Chloro-N'-[(E)-1H-indol-3-ylmethylidene]benzohydrazide can be synthesized from commercially available starting materials, such as 4-chlorobenzaldehyde and N-(1H-indol-3-ylmethylene)benzohydrazide. The reaction is carried out in the presence of a base, such as sodium hydroxide, in an organic solvent, such as dichloromethane. The reaction yields the desired product in high yield.

科学研究应用

4-Chloro-N'-[(E)-1H-indol-3-ylmethylidene]benzohydrazide has been studied for its potential use in the synthesis of biologically active compounds, such as inhibitors of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme that is involved in the production of prostaglandins, which are involved in inflammation and pain. Inhibitors of COX-2 have been studied for their potential use as analgesics and anti-inflammatory drugs. This compound has also been studied as a potential starting material for the synthesis of other biologically active compounds, such as inhibitors of the enzyme matrix metalloproteinase-2 (MMP-2). MMP-2 is an enzyme involved in the breakdown of extracellular matrix proteins, which are important for tissue repair, wound healing, and other physiological processes. Inhibitors of MMP-2 have been studied for their potential use in the treatment of cancer and other diseases.

安全和危害

Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product . Therefore, the buyer assumes responsibility to confirm product identity and/or purity . Specific safety and hazard information for this compound was not found in the available sources.

生化分析

Biochemical Properties

Compounds containing N-acylhydrazone or 4-chromenone moieties, similar to this compound, have been found to be active against multiple cancer cell types

Cellular Effects

Some studies suggest that compounds with similar structures can have significant effects on cellular processes . For instance, one study found that a compound with a similar structure had potent antiproliferative effects against several cancer cell lines .

Molecular Mechanism

A structural-based molecular docking approach revealed the possible binding modes of a similar compound with protein

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of 4-Chloro-N’-[(E)-1H-indol-3-ylmethylidene]benzohydrazide in laboratory settings. The crystal structure of a similar compound has been determined, providing some insights into its stability .

Metabolic Pathways

Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .

Subcellular Localization

There are computational methods available that can predict the subcellular localization of proteins based on their sequence . These methods could potentially be adapted to predict the localization of small molecules like 4-Chloro-N’-[(E)-1H-indol-3-ylmethylidene]benzohydrazide.

属性

IUPAC Name |

4-chloro-N-[(E)-1H-indol-3-ylmethylideneamino]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClN3O/c17-13-7-5-11(6-8-13)16(21)20-19-10-12-9-18-15-4-2-1-3-14(12)15/h1-10,18H,(H,20,21)/b19-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBLZZOWNBREDHK-VXLYETTFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C=NNC(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)/C=N/NC(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801324007 | |

| Record name | 4-chloro-N-[(E)-1H-indol-3-ylmethylideneamino]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801324007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

9.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49673025 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

15641-01-7 | |

| Record name | 4-chloro-N-[(E)-1H-indol-3-ylmethylideneamino]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801324007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

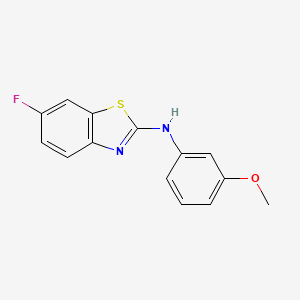

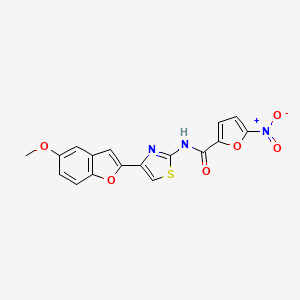

![Methyl 2-[(chloroacetyl)amino]-4-(2,5-dimethylphenyl)thiophene-3-carboxylate](/img/structure/B2909145.png)

![N-[[4-(2,5-dimethylphenyl)-5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2909152.png)

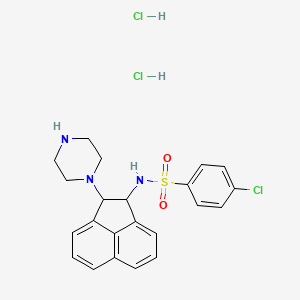

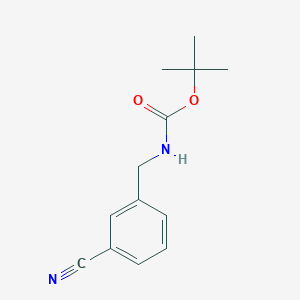

![(4-((4-Chlorophenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)(3-methyl-4-nitrophenyl)methanone](/img/structure/B2909153.png)

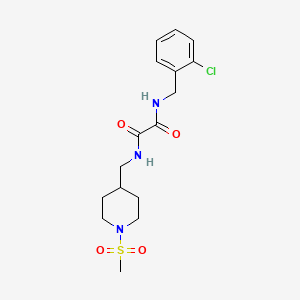

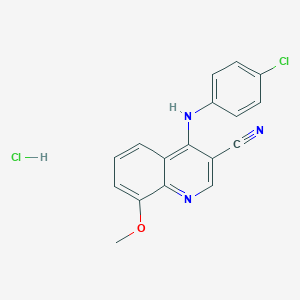

![5-chloro-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-methoxy-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2909155.png)

![2-((6-benzyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2909165.png)

![1-ethyl-1H,4H,6H,7H-pyrano[3,4-d]imidazol-2-amine hydrochloride](/img/structure/B2909168.png)